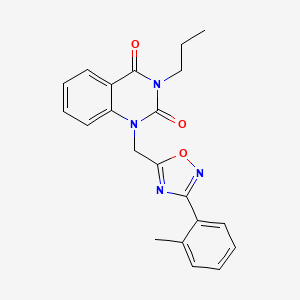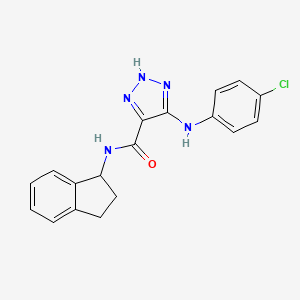![molecular formula C25H18N2O4 B14102758 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B14102758.png)
3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methylphenyl)-3-(2-oxo-2-phenylethyl)-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of a 4-methylphenyl group, an oxo-phenylethyl group, and a diazatricyclic core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-3-(2-oxo-2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzaldehyde with 2-oxo-2-phenylethylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
5-(4-methylphenyl)-3-(2-oxo-2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
5-(4-methylphenyl)-3-(2-oxo-2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(4-methylphenyl)-3-(2-oxo-2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(4-methylphenyl)-1-(2-oxo-2-phenylethyl)pyrimidin-1-ium bromide
- 2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-(propionylamino)benzoate
- 2-(4-methylphenyl)-2-oxo-1-phenylethyl 2-benzoylbenzoate
Uniqueness
Compared to similar compounds, 5-(4-methylphenyl)-3-(2-oxo-2-phenylethyl)-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione stands out due to its unique tricyclic structure and the presence of both oxo and diaza functionalities
属性
分子式 |
C25H18N2O4 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H18N2O4/c1-16-11-13-18(14-12-16)27-24(29)23-22(19-9-5-6-10-21(19)31-23)26(25(27)30)15-20(28)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChI 键 |
YZYUVGQMAUJZKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(difluoromethoxy)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14102690.png)
![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14102691.png)
![4-[(4-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14102698.png)
![1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102705.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B14102713.png)
![N-(4-bromo-2-fluorophenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14102716.png)
![6,7-Dimethoxy-4-[(2-phenylethyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B14102718.png)
![methyl 4-[(E)-{2-[(5-{3-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B14102722.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102729.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14102759.png)
![N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14102764.png)
![5-ethyl-3-(2-hydroxyphenyl)-4-(3-methoxy-4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14102766.png)
